

2-(Benzyloxy)-4-bromophenol molecular structure and IUPAC name

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Compound of Interest

Compound Name: 2-(Benzyloxy)-4-bromophenol

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An In-depth Technical Guide to 2-(Benzyloxy)-4-bromophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **2-(Benzyloxy)-4-bromophenol**, a key intermediate in organic and medicinal chemistry.

Molecular Structure and IUPAC Name

The compound with the chemical name **2-(Benzyloxy)-4-bromophenol** is an aromatic ether and bromophenol derivative. Its structure consists of a phenol ring substituted with a benzyloxy group at the ortho position (carbon 2) and a bromine atom at the para position (carbon 4) relative to the hydroxyl group.

The IUPAC name for this compound is 4-bromo-2-(phenylmethoxy)phenol.^[1]

Physicochemical Properties

A summary of the key quantitative data for **2-(Benzyloxy)-4-bromophenol** is presented in the table below. While specific experimental values for some properties are not widely reported, analogous data from structurally similar compounds provide valuable estimations.

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₁ BrO ₂	[2]
Molecular Weight	279.13 g/mol	[1][2]
Physical Form	Solid	
Storage Temperature	2-8°C, sealed in dry conditions	[3]
Purity (Typical)	≥95%	
Melting Point	Data not available	
Boiling Point	Data not available	[3]
Solubility	Data not available	

Synthesis of 2-(Benzyloxy)-4-bromophenol

The synthesis of **2-(Benzyloxy)-4-bromophenol** can be approached through two primary synthetic routes: the benzylation of a brominated precursor or the bromination of a benzylated precursor.

Experimental Protocol: Synthesis via Benzylation of 4-Bromoresorcinol

This protocol describes a general method for the synthesis of **2-(Benzyloxy)-4-bromophenol** starting from 4-bromoresorcinol. It is important to note that this reaction can yield a mixture of mono- and di-benzylated products, as well as the isomeric 4-(benzyloxy)-2-bromophenol, necessitating careful control of reaction conditions and purification.[1][4]

Materials:

- 4-Bromoresorcinol
- Benzyl bromide
- Potassium hydride (KH) or a suitable base (e.g., K₂CO₃)

- Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

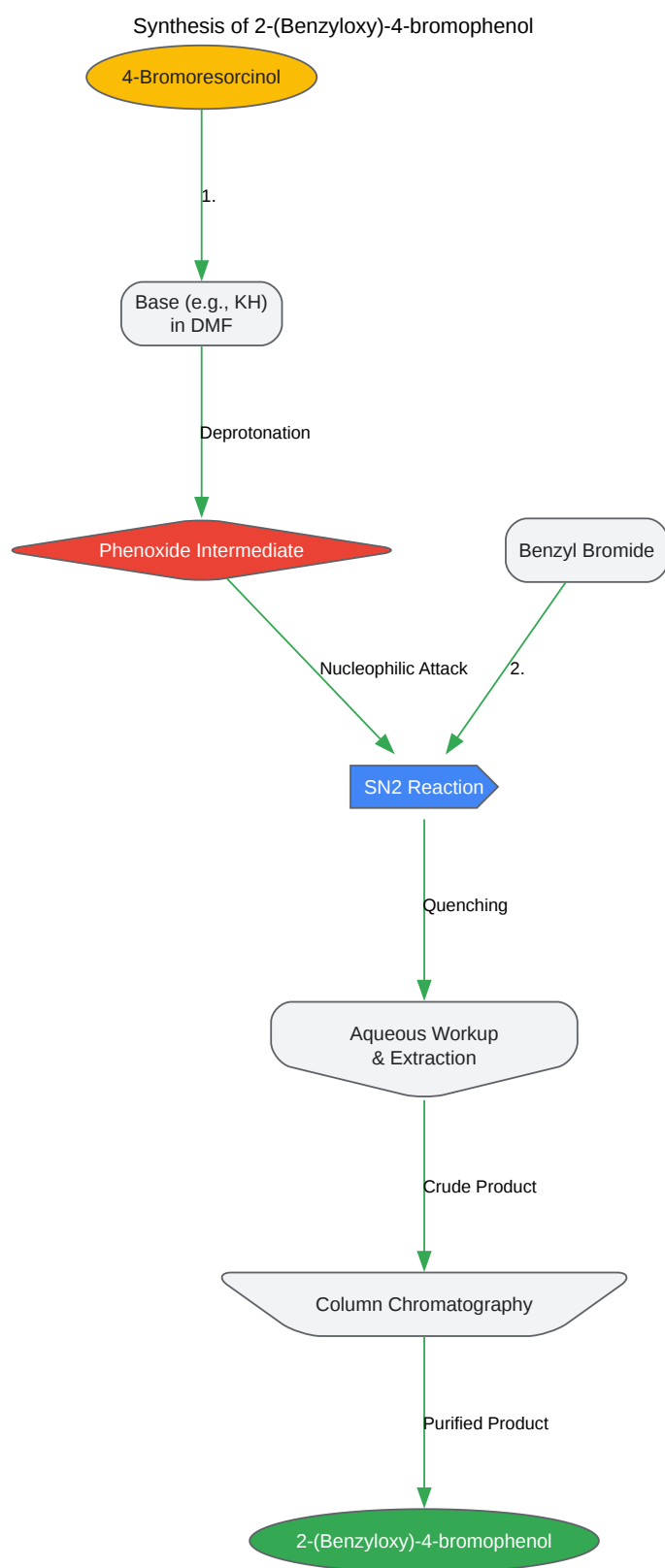
- In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-bromoresorcinol in anhydrous DMF.
- Cool the mixture to 0°C in an ice bath.
- Carefully add a stoichiometric equivalent of potassium hydride portion-wise to the stirred suspension. Allow the mixture to stir at 0°C until the evolution of hydrogen gas ceases, indicating the formation of the phenoxide.
- Slowly add one equivalent of benzyl bromide to the reaction mixture at 0°C .
- Allow the reaction to warm to room temperature and stir overnight.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of water.
- Extract the aqueous mixture with ethyl acetate (3 x volumes).
- Combine the organic layers and wash with water and then brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired **2-(Benzyloxy)-4-**

bromophenol.

- Characterize the purified product by ^1H NMR and ^{13}C NMR spectroscopy to confirm its structure and purity.

Synthetic Pathway Visualization

The following diagram illustrates a generalized synthetic workflow for the preparation of **2-(Benzyloxy)-4-bromophenol** from 4-bromoresorcinol.



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Caption: Generalized workflow for the synthesis of **2-(Benzyloxy)-4-bromophenol**.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of **2-(Benzyloxy)-4-bromophenol**. While a specific spectrum for the target compound is not readily available in the provided search results, data from a closely related isomer, 2-bromo-5-(benzyloxy)phenol, can provide expected chemical shift regions.^[4]

- ¹H NMR:
 - The benzylic protons (OCH₂) are expected to appear as a singlet around 5.0 ppm.
 - The aromatic protons of the benzyl group will likely resonate in the range of 7.3-7.5 ppm.
 - The protons on the substituted phenol ring will show distinct signals, typically as doublets or doublet of doublets, with coupling constants indicative of their substitution pattern.
 - The phenolic hydroxyl proton is expected to appear as a broad singlet.
- ¹³C NMR:
 - The carbon of the benzylic CH₂ group is anticipated to have a chemical shift around 70 ppm.
 - The aromatic carbons of the benzyl group will appear in the region of 127-137 ppm.
 - The carbons of the brominated phenol ring will have characteristic shifts influenced by the hydroxyl, benzyloxy, and bromine substituents.

Applications in Research and Development

2-(Benzyloxy)-4-bromophenol serves as a valuable building block in the synthesis of more complex molecules. The presence of three distinct functional groups—the hydroxyl, the benzyloxy, and the bromo group—allows for a variety of subsequent chemical transformations. The benzyloxy group often serves as a protecting group for the phenol, which can be removed at a later synthetic stage. The bromine atom is particularly useful for introducing further complexity through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, which are fundamental transformations in modern drug discovery.^[1]

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